molecular formula C20H24N2O4S B11594896 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-88-2

2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11594896
CAS No.: 609795-88-2
M. Wt: 388.5 g/mol
InChI Key: ULLBWXQOLLAKSY-UHFFFAOYSA-N
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Description

2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core

Properties

CAS No.

609795-88-2

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H24N2O4S/c1-4-14-5-7-15(8-6-14)18-17(19(24)26-11-10-25-3)13(2)21-20-22(18)16(23)9-12-27-20/h5-8,18H,4,9-12H2,1-3H3

InChI Key

ULLBWXQOLLAKSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multiple steps, including the formation of the pyrimido[2,1-b][1,3]thiazine core and subsequent functionalization. The exact synthetic route can vary, but common steps include:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Functionalization: Introduction of the 2-methoxyethyl, 4-ethylphenyl, and other substituents through various organic reactions such as alkylation, acylation, and esterification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but common pathways include:

    Molecular Targets: Binding to specific proteins or enzymes to modulate their activity.

    Pathways Involved: Involvement in signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications.

Biological Activity

2-Methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 396.48 g/mol. Its structural characteristics include a pyrimido-thiazine core that contributes to its biological activity.

PropertyValue
Molecular FormulaC20H24N2O4S
Molecular Weight396.48 g/mol
IUPAC Name2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
SMILES RepresentationCCC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC

Antimicrobial Properties

Research indicates that compounds similar to 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-pyrimido-thiazines exhibit antimicrobial activity. Studies have shown that derivatives of thiazine compounds possess significant inhibitory effects against various bacterial strains and fungi, suggesting potential use as antimicrobial agents .

Anti-inflammatory Effects

Thiazine derivatives have been reported to demonstrate anti-inflammatory properties. For instance, compounds structurally related to 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl have shown effectiveness in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators in cell cultures . This activity may be attributed to their ability to modulate signaling pathways involved in inflammation.

Anticancer Potential

The anticancer activity of thiazine derivatives has been explored in several studies. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways .

The biological activity of 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl can be attributed to several mechanisms:

Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.

Receptor Modulation: It may interact with various receptors (e.g., G-protein coupled receptors) affecting signal transduction pathways.

Cellular Uptake: The lipophilicity of the compound enhances its absorption and distribution within biological systems, contributing to its efficacy .

Case Studies

  • Antimicrobial Study : A study conducted on a series of thiazine derivatives demonstrated that modifications at the ethylphenyl position significantly increased antimicrobial potency against Gram-positive bacteria .
  • Anti-inflammatory Research : In vitro assays indicated that thiazine derivatives reduced nitric oxide production in macrophages by inhibiting iNOS expression .
  • Cancer Cell Line Testing : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .

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